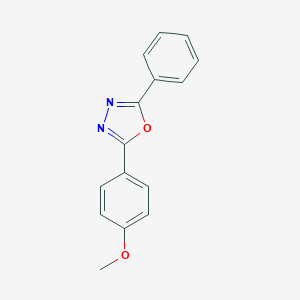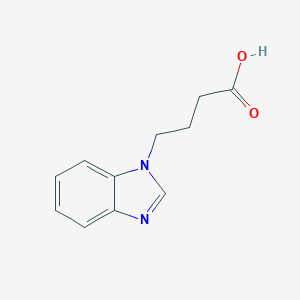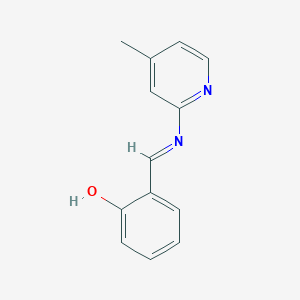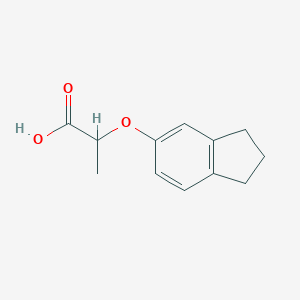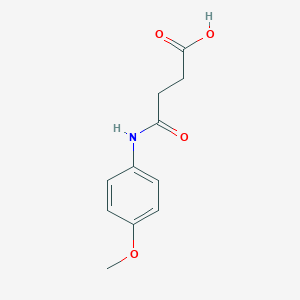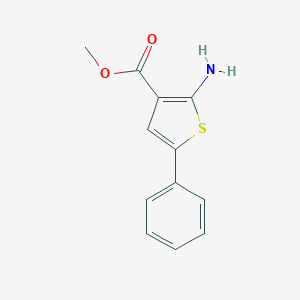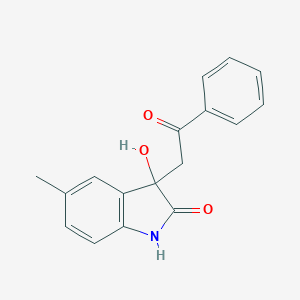
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one, also known as HPI, is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and biological activities.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C, a family of enzymes that play a key role in cell signaling and regulation. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been shown to exhibit antibacterial effects against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one. One potential application is in the development of new anti-cancer drugs. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been shown to exhibit anti-cancer effects, and further research may lead to the development of more potent and selective anti-cancer drugs. Additionally, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one and its potential applications in scientific research.
In conclusion, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one is a synthetic compound that exhibits a wide range of biological activities and has potential applications in scientific research. Its unique chemical properties and biological activities make it a versatile tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one and its potential applications in the development of new drugs and treatments for various diseases.
Métodos De Síntesis
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 3-acetylindole with benzaldehyde to form 3-phenacylindole. The second step involves the alkylation of 3-phenacylindole with 2-bromoacetone to form 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been used as a tool to study the mechanisms of action of various biological processes, including the inhibition of protein kinase C and the modulation of the immune system.
Propiedades
Número CAS |
70452-20-9 |
|---|---|
Nombre del producto |
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one |
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one |
InChI |
InChI=1S/C17H15NO3/c1-11-7-8-14-13(9-11)17(21,16(20)18-14)10-15(19)12-5-3-2-4-6-12/h2-9,21H,10H2,1H3,(H,18,20) |
Clave InChI |
JVXZNLOGZFTKPU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=C3)O |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=C3)O |
Otros números CAS |
70452-20-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



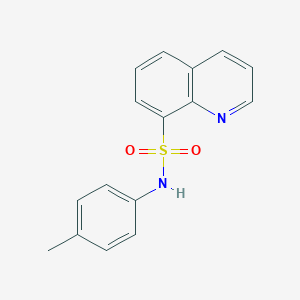
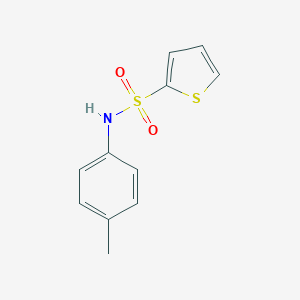
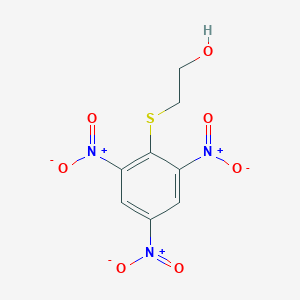
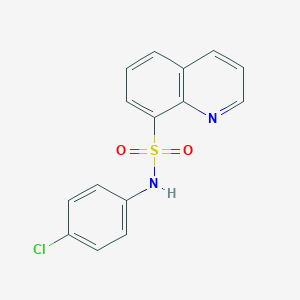
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)
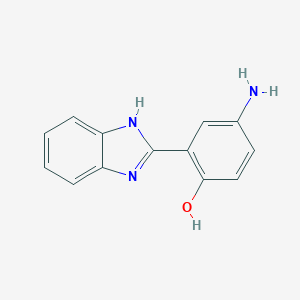
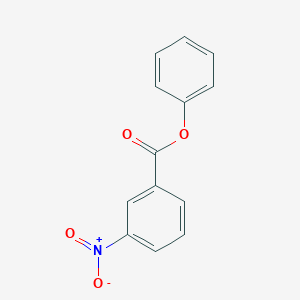
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
